N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15-7-4-5-9-17(15)22(27)26(14-16-8-6-12-24-13-16)23-25-20-18(28-2)10-11-19(29-3)21(20)30-23/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXQMEOQRDUCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4,7-dimethoxy-2-aminobenzenethiol with a suitable aldehyde under acidic conditions.
Coupling with benzamide: The benzo[d]thiazole intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Introduction of the pyridine moiety: Finally, the pyridin-3-ylmethyl group is introduced via a nucleophilic substitution reaction using pyridin-3-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Key Structural Features :
- Benzo[d]thiazole ring : Substituted with methoxy groups at positions 4 and 7, enhancing electron density and steric bulk.
- 2-Methylbenzamide : Modulates lipophilicity and steric effects compared to other benzamide derivatives.
Comparison with Similar Compounds
The compound’s biological and chemical properties can be contextualized by comparing it to structurally analogous molecules. Below is a detailed analysis supported by data from recent studies (2023–2025):
Structural and Functional Analogues
Key Findings from Comparative Studies
Substitution Patterns: 2-Methyl vs. Pyridin-3-ylmethyl vs. Pyridin-2-ylmethyl: Pyridin-3-ylmethyl (target compound) offers better steric alignment for receptor binding than pyridin-2-ylmethyl derivatives, as observed in enzyme inhibition assays .
Biological Activity Trends: Antimicrobial Potency: The unsubstituted benzamide derivative (Table 1, last entry) shows stronger antimicrobial activity, suggesting that bulkier substituents (e.g., methyl, chloro) may hinder target engagement in microbial systems . Anticancer Potential: Fluorinated derivatives (e.g., 3-fluoro analogue) exhibit superior cellular uptake due to increased lipophilicity, a trait the 2-methyl compound may lack .
Synthetic Feasibility :
- The 2-methyl derivative’s synthesis avoids hazardous nitration/chlorination steps required for nitro- or chloro-substituted analogues, improving scalability .
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a benzo[d]thiazole moiety and a pyridine group, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 430.5 g/mol. The structural complexity allows for various interactions with biological targets, making it a subject of interest for further studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 941878-59-7 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d]thiazole ring : This can be achieved by reacting 4,7-dimethoxy-2-aminobenzenethiol with an appropriate aldehyde under acidic conditions.
- Coupling with benzamide : The benzo[d]thiazole intermediate is coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
- Introduction of the pyridine moiety : Finally, the pyridin-3-ylmethyl group is introduced via nucleophilic substitution using pyridin-3-ylmethyl chloride .
Biological Activity
Research into the biological activity of this compound indicates potential therapeutic applications:
Anticancer Properties
Studies have shown that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer activity. For example, derivatives similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that thiazole derivatives can exhibit activity against a range of bacterial and fungal pathogens. Specific studies have shown that related compounds possess inhibitory effects on microbial growth, which may extend to this compound .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may also interact with various receptors in the central nervous system or other tissues, influencing signaling pathways that regulate cell growth and survival.
Case Studies
- Study on Anticancer Activity : A study investigated the effects of thiazole derivatives on human breast cancer cells, demonstrating that certain modifications to the thiazole ring significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : Another case study focused on the antimicrobial efficacy of similar thiazole-based compounds against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration into this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
